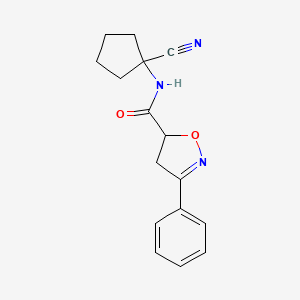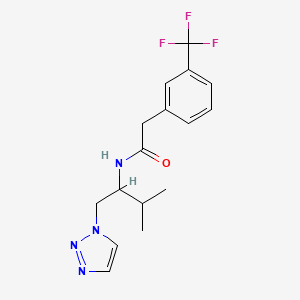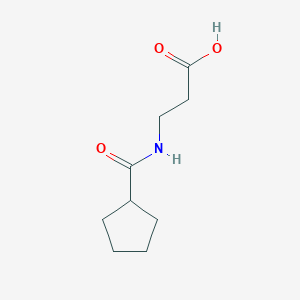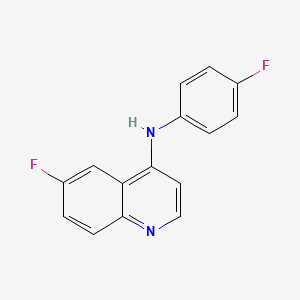
N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a crucial role in the signaling pathways of several cytokines and growth factors. CP-690,550 has shown promising results in preclinical studies and is currently under investigation for its therapeutic potential in various autoimmune and inflammatory diseases.
作用机制
CP-690,550 selectively inhibits N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide by binding to its ATP-binding site, preventing the phosphorylation and activation of downstream signaling molecules. This results in the inhibition of cytokine signaling, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the levels of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in preclinical studies. This leads to a reduction in immune cell activation and inflammation, which are hallmarks of autoimmune and inflammatory diseases. CP-690,550 has also been shown to reduce the number of circulating T cells and B cells, further reducing the immune response.
实验室实验的优点和局限性
CP-690,550 is a potent and selective inhibitor of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide, making it an ideal tool for studying the role of this compound in cytokine signaling and immune cell activation. However, its high potency and selectivity may also limit its use in certain experiments, as it may interfere with other signaling pathways. Additionally, CP-690,550 has a relatively short half-life in vivo, which may require frequent dosing in animal studies.
未来方向
CP-690,550 has shown promising results in preclinical studies and is currently under investigation for its therapeutic potential in several autoimmune and inflammatory diseases. Future research may focus on optimizing the dosing and administration of CP-690,550 to maximize its therapeutic efficacy while minimizing its potential side effects. Additionally, further studies may investigate the potential of CP-690,550 in combination with other therapeutic agents to enhance its therapeutic potential. Finally, the role of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide in other signaling pathways and diseases may also be explored.
合成方法
CP-690,550 can be synthesized by the reaction of 1-cyanocyclopentene with 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid in the presence of a base and a coupling agent. The resulting product is then purified by column chromatography to obtain pure CP-690,550.
科学研究应用
CP-690,550 has been extensively studied for its potential therapeutic applications in several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to effectively inhibit the activation of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide and downstream signaling pathways, leading to a reduction in pro-inflammatory cytokine production and immune cell activation.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-11-16(8-4-5-9-16)18-15(20)14-10-13(19-21-14)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFSQSMVBUKKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)








![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2930427.png)

